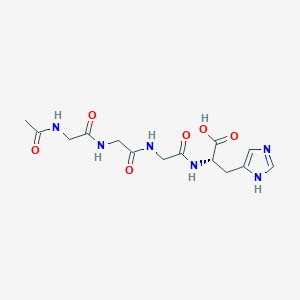

N-Acetylglycylglycylglycyl-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

642441-95-0 |

|---|---|

Molecular Formula |

C14H20N6O6 |

Molecular Weight |

368.35 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C14H20N6O6/c1-8(21)16-4-11(22)17-5-12(23)18-6-13(24)20-10(14(25)26)2-9-3-15-7-19-9/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,23)(H,20,24)(H,25,26)/t10-/m0/s1 |

InChI Key |

SEOVODYTCKQRNS-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology of N Acetylglycylglycylglycyl L Histidine

Established Peptide Synthesis Approaches for N-Acetylglycylglycylglycyl-L-histidine

The creation of Ac-GGG-L-His can be approached through several well-established peptide synthesis techniques. The choice of method often depends on the desired scale of production, purity requirements, and the specific equipment available.

Solid-Phase Peptide Synthesis (SPPS) Considerations and Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and is well-suited for the synthesis of Ac-GGG-L-His. nbinno.com This technique involves anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple washing steps. nbinno.com

For the synthesis of Ac-GGG-L-His, the process would typically commence with the attachment of the C-terminal amino acid, L-histidine, to a suitable resin, such as Trityl chloride resin. scielo.br The subsequent glycine (B1666218) residues and the N-terminal acetyl group are then added in a stepwise manner. A common strategy employs the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. nbinno.comyoutube.com This protecting group is stable under the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to allow for the next amino acid to be coupled. nbinno.comyoutube.com

The imidazole (B134444) side chain of histidine presents a particular challenge due to its reactivity. nbinno.com To prevent unwanted side reactions, it is crucial to protect the imidazole ring. A widely used protecting group for this purpose is the trityl (Trt) group, which is stable to the Fmoc deprotection conditions but can be cleaved at the end of the synthesis along with the cleavage of the peptide from the resin. nbinno.comscielo.br

The coupling of each amino acid is facilitated by activating agents. A variety of coupling reagents can be used, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® to enhance efficiency and minimize side reactions. bachem.com Alternatively, uronium/aminium-based coupling reagents like HATU or COMU can be employed. bachem.comresearchgate.net

Table 1: Key Considerations in SPPS of Ac-GGG-L-His

| Parameter | Consideration | Example |

| Resin | Choice of solid support. | Trityl chloride resin scielo.br |

| N-α-Protection | Temporary protection of the amino group. | Fmoc (9-fluorenylmethoxycarbonyl) nbinno.comyoutube.com |

| Side Chain Protection (His) | Protection of the reactive imidazole ring. | Trt (Trityl) nbinno.com |

| Coupling Reagents | Activation of the carboxylic acid for amide bond formation. | DIC/HOBt, HATU, COMU bachem.comresearchgate.net |

| Deprotection Reagent | Removal of the N-α-protecting group. | Piperidine in DMF nbinno.comyoutube.com |

| Cleavage | Release of the final peptide from the resin. | Trifluoroacetic acid (TFA) cocktail researchgate.netpeptide.com |

Solution-Phase Peptide Synthesis (LPPS) Methodological Applications

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS and is particularly suitable for large-scale production of shorter peptides like Ac-GGG-L-His. sci-hub.se In this approach, all reactants are dissolved in a suitable solvent, and the purification of intermediates is typically performed after each step, often by crystallization. sci-hub.se

The synthesis of Ac-GGG-L-His in solution would involve the stepwise coupling of protected amino acid derivatives. Similar to SPPS, protecting groups are essential to control the sequence of amide bond formation. The N-terminus of one amino acid is coupled to the C-terminus of another, with the reactive side chain of histidine appropriately protected. nih.gov

A key advantage of LPPS is the ability to purify and characterize intermediates at each stage, which can lead to a highly pure final product. sci-hub.se However, the process can be more time-consuming and labor-intensive compared to SPPS due to the need for purification after each coupling step. researchgate.net Recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify the purification process in solution-phase synthesis by avoiding traditional chromatography and recrystallization. nih.gov

Automated Synthesis Techniques for Ac-GGG-L-His

The synthesis of peptides, including Ac-GGG-L-His, can be significantly expedited and standardized through automation. youtube.com Automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, and coupling inherent in SPPS. cem.de These instruments allow for precise control over reaction times, temperatures, and reagent delivery, leading to reproducible synthesis outcomes.

Challenges and Optimization in Histidine-Containing Peptide Synthesis

The presence of histidine in a peptide sequence introduces specific challenges that require careful consideration and optimization of the synthetic strategy. The imidazole side chain is nucleophilic and can participate in undesirable side reactions. nbinno.com

Strategies for Minimizing Racemization during Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during peptide synthesis, especially for histidine. peptide.comnih.gov Activation of the carboxylic acid group for coupling can make the α-proton more susceptible to abstraction, leading to the formation of the D-enantiomer. peptide.com

Several strategies are employed to minimize racemization during the coupling of histidine:

Use of Additives: The addition of reagents like HOBt or Oxyma Pure® to carbodiimide-mediated couplings can suppress racemization. bachem.compeptide.com

Choice of Coupling Reagent: Certain coupling reagents are inherently less prone to causing racemization. For instance, some studies suggest that DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) can be effective in minimizing racemization for histidine coupling. researchgate.net

Controlled Temperature: Lowering the reaction temperature during the coupling step can reduce the rate of racemization. nih.gov

Use of Weaker Bases: In protocols that require a base, using a weaker or sterically hindered base, such as sym-collidine instead of N,N-diisopropylethylamine (DIPEA), can help to reduce racemization. bachem.comnih.gov

Imidazole Side Chain Protection and Deprotection Regimes

Commonly used protecting groups for the histidine imidazole side chain include:

Trityl (Trt): This is a bulky group that provides good protection and is widely used in Fmoc-based SPPS. nbinno.com It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA during the final deprotection and cleavage from the resin. nbinno.compeptide.com

tert-Butoxycarbonyl (Boc): The Boc group can also be used to protect the imidazole nitrogen. Its removal typically requires acidic conditions.

2,4-Dinitrophenyl (DNP): This group has also been used for imidazole protection.

Methoxybenzyl (Mbom) or Bum: In cases where racemization is a significant concern, protecting the π-imidazole nitrogen with groups like methoxybenzyl has been shown to greatly reduce this side reaction. researchgate.netpeptide.com

The deprotection of these groups is typically achieved during the final cleavage step, where a cocktail of reagents, often containing a strong acid like TFA, is used to remove all protecting groups and release the peptide from the solid support. peptide.com

Table 2: Common Imidazole Protecting Groups for Histidine

| Protecting Group | Abbreviation | Key Features |

| Trityl | Trt | Bulky, stable to base, cleaved by acid. nbinno.com |

| tert-Butoxycarbonyl | Boc | Removed by acid. |

| 2,4-Dinitrophenyl | DNP | Electron-withdrawing group. |

| Methoxybenzyl | Mbom | Can reduce racemization. researchgate.netpeptide.com |

N-Terminal Acylation Strategies for Peptide Modifications

The selective modification of a peptide's N-terminus is a critical technique in chemical biology and drug design. N-terminal acylation, specifically acetylation, can significantly alter a peptide's biological properties, including its stability, receptor affinity, and pharmacokinetic profile. The introduction of an acetyl group at the N-terminus neutralizes the positive charge of the terminal amine, which can influence peptide conformation and interaction with biological targets. Furthermore, N-terminal acetylation is known to protect peptides from degradation by aminopeptidases, thereby extending their biological half-life. nih.gov

Site-Selective N-Terminal Acetylation Techniques for Glycyl Peptides

Achieving site-selective acetylation at the α-amino group of the N-terminus without modifying the ε-amino groups of internal lysine (B10760008) residues is a significant challenge in peptide chemistry. Several strategies have been developed to address this, particularly for peptides with N-terminal glycine residues.

One prominent method relies on controlling the reaction pH. The α-amino group of a peptide typically has a lower pKa value (around 9.0) compared to the ε-amino group of lysine (around 10.5). nih.gov By performing the acetylation reaction at a neutral or slightly acidic pH, the more basic ε-amino groups remain protonated and thus less nucleophilic, allowing for preferential acetylation of the N-terminal α-amino group. nih.gov Controlling the concentration of the acetylating agent, such as acetic anhydride, and maintaining low temperatures (e.g., 0°C) are also crucial for maximizing selectivity. nih.gov

Another innovative approach involves the use of a Gly-His tag at the N-terminus. nih.govresearchgate.net Research has demonstrated that an N-terminal Gly-His sequence facilitates highly selective acylation. This method can be considered a form of intramolecular catalysis where the neighboring histidine imidazole side chain may act as a general base, enhancing the nucleophilicity of the N-terminal amine. This technique has been successfully used to introduce various functional groups, including azides and fluorophores, with high efficiency. nih.govresearchgate.net

For solid-phase peptide synthesis (SPPS), an efficient in-situ N-acetylation method using malonic acid as a precursor has been developed. rsc.org This method proceeds through the formation of a reactive ketene (B1206846) intermediate at room temperature and has shown high yields for a variety of peptides, regardless of their sequence or conformation. rsc.org Additionally, biomimetic strategies employing enzymatic activation of carboxylic acids with ATP to generate reactive acyl-adenosine phosphates have shown high selectivity for the N-termini of peptides. researchgate.net

Table 1: Comparison of Site-Selective N-Terminal Acetylation Techniques

| Technique | Principle | Key Parameters | Advantages |

|---|---|---|---|

| pH-Controlled Acetylation | Exploits the pKa difference between α- and ε-amino groups. nih.gov | Neutral or slightly acidic pH, low temperature (0°C), controlled reagent concentration. nih.gov | Simple, rapid, does not require pre-treatment. nih.gov |

| Gly-His Tag-Mediated Acylation | N-terminal Gly-His sequence enhances selectivity and efficiency of acylation. nih.govresearchgate.net | Use of specific acylating agents like 4-methoxyphenyl (B3050149) esters. nih.gov | Highly selective and efficient for introducing various functional groups. nih.govresearchgate.net |

| In-Situ SPPS Acetylation | Uses malonic acid to form a reactive ketene intermediate on the solid phase. rsc.org | Room temperature reaction. | High yields, applicable to diverse peptide sequences. rsc.org |

| Biomimetic Acyl Phosphate Method | Enzymatic in-situ activation of carboxylic acids with ATP. researchgate.net | Requires specific enzymes (e.g., CARsr-A). | High selectivity, tolerates a range of fatty acids. researchgate.net |

Influence of Peptide Sequence (Glycyl-Glycyl-Glycyl-L-histidine) on N-Acylation Efficiency

The efficiency and selectivity of N-terminal acylation are not solely dependent on the chosen method but are also significantly influenced by the peptide's primary sequence. For the peptide Glycyl-Glycyl-Glycyl-L-histidine (GGGH), the sequence presents specific characteristics that affect acetylation efficiency.

The presence of glycine at the N-terminus is generally favorable for N-acylation reactions due to its lack of steric hindrance. However, the key feature of the GGGH sequence is the C-terminal histidine residue. While not directly at the N-terminus, the imidazole side chain of histidine can influence the local chemical environment. More directly, studies on Gly-His tags show that a histidine adjacent to an N-terminal glycine can significantly enhance acylation efficiency. nih.govresearchgate.net This suggests that even with glycine spacers, the histidine in the GGGH sequence could potentially play a role in facilitating the reaction, although its effect would be less pronounced than in a direct Gly-His sequence.

Design and Synthesis of this compound Analogs

The synthesis of analogs of N-Acetyl-GGGH is a key strategy for probing its structure-function relationships and enhancing its properties. Modifications can be systematically introduced to understand the role of each component of the peptide and to develop new molecules with improved characteristics.

Structural Modifications for Functional Probing

Structural modifications are designed to investigate how changes in the peptide's architecture affect its biological function, such as metal binding or receptor interaction. These modifications can range from simple substitutions to more complex alterations of the peptide backbone.

A primary area of investigation for N-Acetyl-GGGH analogs is the modification of the histidine residue, as its imidazole ring is often crucial for the peptide's function (e.g., coordinating with metal ions like Cu²⁺). Synthesizing analogs with modified histidine residues, such as 4-arylmethyl-L-histidine, can provide insights into the steric and electronic requirements of the binding pocket. nih.gov

Table 2: Examples of Structural Modifications for Functional Probing of N-Acetyl-GGGH

| Modification Type | Example | Purpose of Modification |

|---|---|---|

| Side Chain Modification | Replacing L-histidine with a synthetic histidine analog. nih.gov | To probe the steric and electronic requirements of the functional site (e.g., metal-binding pocket). |

| Backbone Modification | Substituting a glycine residue with alanine (B10760859) or β-alanine. | To alter peptide flexibility and conformation, assessing the importance of the backbone structure. |

| N-Terminal Group Modification | Replacing the acetyl group with a longer alkyl chain (e.g., octanoyl) or a bulky group. google.com | To investigate the role of hydrophobicity and steric bulk on peptide function and membrane interaction. nih.gov |

| Isosteric Replacement | Replacing the amide bond with a thioamide or ester bond. | To study the importance of hydrogen bonding and electronic properties of the peptide backbone. |

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

To further expand the functional diversity of N-Acetyl-GGGH, non-canonical amino acids (ncAAs) and peptide mimetics can be incorporated into its sequence. nih.govbit.edu.cn This strategy allows for the introduction of novel chemical functionalities, enhanced stability against proteolysis, and constrained conformations.

Several methods exist for incorporating ncAAs. nih.govresearchgate.net Solid-phase peptide synthesis (SPPS) is the most direct method, allowing for the stepwise addition of a wide variety of commercially available or custom-synthesized ncAAs. researchgate.net For instance, a conformationally constrained amino acid like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) could be used to replace a residue to induce a specific turn in the peptide backbone. nih.gov

Other advanced techniques include in vivo methods like selective pressure incorporation (SPI) and genetic code expansion (GCE). nih.gov While more complex, these methods can be powerful for producing larger quantities of modified peptides. The incorporation of ncAAs can significantly improve the pharmacological properties of the parent peptide. For example, introducing N-methylated amino acids can enhance membrane permeability and protect against enzymatic degradation. nih.govethz.ch Peptide mimetics, such as peptoids (N-substituted glycines), can also be used to create analogs with fundamentally different backbone structures that retain the side-chain functionalities but exhibit high resistance to proteases.

The strategic incorporation of ncAAs or mimetics into the GGGH sequence can lead to the development of novel functional probes and therapeutic candidates with superior stability and activity profiles. nih.gov

Advanced Spectroscopic and Computational Characterization of N Acetylglycylglycylglycyl L Histidine

Structural Elucidation Techniques

A combination of high-resolution spectroscopic methods is essential for a comprehensive understanding of the structural features of N-Acetylglycylglycylglycyl-L-histidine. These techniques provide complementary information on the molecule's conformational ensemble, secondary structure, and molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), detailed insights into the conformational preferences of this compound can be obtained.

The ¹H-NMR spectrum of a peptide provides information on the local chemical environment of each proton. For Ac-GGGH, the chemical shifts of the amide protons are particularly sensitive to the peptide's conformation and hydrogen bonding patterns. The α-proton chemical shifts can also indicate the presence of ordered structures. In peptides containing histidine, the chemical shifts of the imidazole (B134444) ring protons (C2-H and C5-H) are sensitive to the protonation state of the imidazole ring, which has a pKa value around 6-7. Studies on similar histidine-containing peptides have shown that the pKa of the imidazole nitrogen in Ac-GGGH is approximately 7.18.

Two-dimensional NMR experiments, such as COSY and TOCSY, are used to assign all proton resonances within a spin system, while NOESY experiments provide information about through-space proximities between protons, which is crucial for defining the peptide's three-dimensional fold. For a flexible peptide like Ac-GGGH, the observation of short-range NOEs (between adjacent residues) is expected, indicative of a largely random coil conformation. However, the presence of any medium- or long-range NOEs would suggest the existence of more defined structures, such as turns or folded conformations.

| Residue | Proton | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Acetyl | CH₃ | ~2.0 |

| Gly¹ | NH | 8.0 - 8.5 |

| α-CH₂ | 3.8 - 4.2 | |

| Gly² | NH | 8.0 - 8.5 |

| α-CH₂ | 3.8 - 4.2 | |

| Gly³ | NH | 8.0 - 8.5 |

| α-CH₂ | 3.8 - 4.2 | |

| His⁴ | NH | 8.0 - 8.5 |

| α-CH | 4.5 - 4.8 | |

| β-CH₂ | 3.0 - 3.3 | |

| Im-C2H / Im-C5H | 7.0 - 8.5 |

Circular Dichroism (CD) Spectroscopy for Secondary Structural Elements and Conformational Changes

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum provides information on the presence of α-helices, β-sheets, turns, and random coil structures.

For a short and flexible peptide like this compound, the CD spectrum is expected to be dominated by features characteristic of a random coil conformation. This is typically characterized by a strong negative band around 200 nm. However, the presence of the C-terminal histidine and the potential for turn-like structures could introduce other features into the spectrum.

Studies involving metal binding to Ac-GGGH have utilized CD spectroscopy to monitor conformational changes upon ion coordination. In the absence of metal ions, the peptide exhibits a spectrum consistent with a disordered conformation. The addition of metal ions, such as Cu(II), induces significant changes in the CD spectrum, indicating the formation of a more ordered complex. The analysis of the CD spectra of Ac-GGGH and related peptides in the visible region upon copper binding has been used to deduce the coordination geometry of the metal complex.

| Secondary Structure | Characteristic CD Signal (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208, positive band at ~193 |

| β-Sheet | Negative band at ~218, positive band at ~195 |

| Random Coil | Strong negative band near 200 |

| Turn | Variable, often weak signals |

Mass Spectrometry (MS) for Molecular Integrity and Sequence Confirmation

Mass spectrometry is an indispensable tool for verifying the molecular weight and primary structure of synthetic peptides like this compound. High-resolution mass spectrometry provides a precise mass measurement, confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. In this technique, the protonated peptide is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation of peptides typically occurs along the peptide backbone, leading to the formation of b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence.

The presence of the N-terminal acetyl group influences the fragmentation pattern. N-acetylated peptides often show a prominent b₁ ion. The histidine residue can also direct fragmentation, with cleavage C-terminal to the histidine being a common observation.

| Ion Type | Fragment | Expected m/z (monoisotopic) |

|---|---|---|

| [M+H]⁺ | Ac-Gly-Gly-Gly-His-H⁺ | 383.16 |

| b-ions | b₁ (Ac-Gly) | 100.04 |

| b₂ (Ac-Gly-Gly) | 157.06 | |

| b₃ (Ac-Gly-Gly-Gly) | 214.08 | |

| y-ions | y₁ (His) | 156.08 |

| y₂ (Gly-His) | 213.10 | |

| y₃ (Gly-Gly-His) | 270.12 |

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the conformational landscape, dynamics, and electronic properties of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Conformation

Molecular dynamics simulations can be used to explore the conformational space of this compound in a dynamic manner. By simulating the movements of all atoms in the peptide and surrounding solvent over time, MD can reveal the preferred conformations, the flexibility of different regions of the peptide, and the role of solvent in shaping the conformational landscape.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure, geometry, and reactivity of this compound. These calculations can be used to determine the optimized geometry of the peptide in the gas phase or in solution (using continuum solvent models).

For Ac-GGGH, quantum chemical calculations can be employed to:

Calculate the relative energies of different conformers: This helps to identify the most stable structures and to understand the conformational preferences of the peptide.

Determine the electronic properties: This includes the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are important for understanding the peptide's reactivity and its interactions with other molecules.

Simulate spectroscopic properties: Quantum chemical methods can be used to predict NMR chemical shifts and coupling constants, as well as vibrational frequencies, which can then be compared with experimental data to validate the calculated structures.

Docking Studies for Predictive Molecular Interaction Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies can provide valuable insights into its potential binding partners and interaction sites. While specific docking studies on this exact tetrapeptide are not extensively documented in publicly available literature, the principles of the methodology and findings from studies on similar histidine-containing peptides can be extrapolated.

Docking simulations typically involve a receptor, which is the larger molecule (e.g., a protein or enzyme), and a ligand, the smaller molecule (in this case, this compound). The process computationally explores various possible binding modes of the ligand within the active or allosteric sites of the receptor. These simulations calculate a scoring function to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions.

Key interactions that are often analyzed in docking studies include:

Hydrogen Bonds: The peptide backbone contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). The N-acetyl group introduces an additional hydrogen bond acceptor. The L-histidine side chain, with its imidazole ring, can act as both a hydrogen bond donor and acceptor, depending on its protonation state.

Electrostatic Interactions: The terminal carboxylate group and the potential positive charge on the protonated imidazole ring of histidine can engage in significant electrostatic interactions with charged residues on a receptor.

Hydrophobic Interactions: While the glycyl residues offer limited hydrophobicity, the methylene (B1212753) groups of the peptide backbone and the imidazole ring can participate in hydrophobic contacts.

π-Stacking: The aromatic imidazole ring of histidine can form π-stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket.

For instance, studies on histidine-containing peptides and their derivatives have demonstrated their ability to dock into the active sites of enzymes like histone deacetylases (HDACs). jocpr.com In such cases, the histidine moiety often plays a crucial role in coordinating with metal ions (like Zn²⁺) present in the catalytic site or forming key hydrogen bonds. jocpr.comnih.gov Docking studies on other peptides have also highlighted the importance of the peptide backbone in forming hydrogen bonds with the receptor. researchgate.net

A hypothetical docking study of this compound against a target protein would likely reveal a network of interactions involving both the peptide backbone and the L-histidine side chain. The N-acetylation would likely influence the binding by removing the positive charge at the N-terminus and providing an additional hydrogen bond acceptor. nih.gov The results of such a study would be presented in a table format, detailing the predicted binding energies and the specific interacting residues.

Table 1: Hypothetical Docking Interaction Data for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Enzyme X | -8.5 | Asp120, Tyr85, Lys78 | Hydrogen Bond, Electrostatic |

| Receptor Y | -7.2 | Trp45, Phe90 | π-Stacking, Hydrophobic |

| Protein Z | -6.9 | His210, Glu150 | Hydrogen Bond, Metal Coordination |

Conformational Preferences and Flexibility of the Tetrapeptide Backbone

The three-dimensional structure of a peptide is critical to its biological function and is determined by the rotational freedom around the single bonds of the peptide backbone, defined by the dihedral angles φ (phi) and ψ (psi).

Impact of N-Acetylation on Peptide Backbone Conformation

N-terminal acetylation is a common post-translational modification that can significantly influence the conformational preferences and stability of peptides. creative-proteomics.com The acetylation of the N-terminal amine group of the first glycine (B1666218) residue in this compound removes the positive charge that would typically be present at physiological pH. nih.gov This charge neutralization can have several structural consequences.

Firstly, the absence of the N-terminal positive charge can reduce electrostatic repulsion with other parts of the peptide or with binding partners, potentially favoring more compact conformations. Secondly, the acetyl group can act as a hydrogen bond acceptor, forming intramolecular hydrogen bonds with backbone amide protons. This can stabilize specific secondary structures, such as α-helices or β-turns. researchgate.net For example, N-terminal acetylation has been shown to stabilize the α-helical conformation in some peptides. researchgate.net However, in a short and flexible peptide like a tetrapeptide, which is less likely to form stable α-helices, acetylation may favor the formation of β-turns. researchgate.net

Role of the L-Histidine Imidazole Ring in Local Conformation and Protonation States

The L-histidine residue at the C-terminus plays a pivotal role in determining the local conformation of the tetrapeptide due to the unique properties of its imidazole side chain. The imidazole ring has a pKa value near physiological pH (around 6.0-7.0), meaning it can exist in different protonation states depending on the pH of the environment. nih.govrsc.org

The three main protonation states are:

Protonated (HisH+): Both nitrogen atoms of the imidazole ring are protonated, resulting in a positive charge. This state is favored at pH values below the pKa. nih.gov

Neutral (Nδ1-H or Hid): The nitrogen at the delta position is protonated.

Neutral (Nε2-H or Hie): The nitrogen at the epsilon position is protonated. nih.gov

The orientation of the imidazole ring relative to the peptide backbone, described by the χ (chi) torsion angles, also contributes significantly to the local conformation. The ring can adopt various rotameric states, which can be influenced by intramolecular interactions and the surrounding solvent. nih.gov

Table 2: Protonation States of L-Histidine Imidazole Ring

| Protonation State | Description | Predominant pH | Charge | Hydrogen Bonding |

| HisH⁺ | Both Nδ1 and Nε2 are protonated. | < pKa | +1 | Donor |

| Nδ1-H (Hid) | Only Nδ1 is protonated. | > pKa | 0 | Donor/Acceptor |

| Nε2-H (Hie) | Only Nε2 is protonated. | > pKa | 0 | Donor/Acceptor |

Solvent Effects on Peptide Conformation and Dynamics

The conformation and dynamics of this compound are highly sensitive to the solvent environment. Solvents can influence peptide structure through various mechanisms, including dielectric screening of electrostatic interactions, hydrogen bonding with the peptide backbone and side chains, and the hydrophobic effect. nih.gov

In a polar protic solvent like water , the peptide is likely to be well-solvated. Water molecules can form hydrogen bonds with the amide groups of the peptide backbone and the histidine side chain. This can disrupt intramolecular hydrogen bonds that might otherwise stabilize specific secondary structures, leading to a more flexible and dynamic ensemble of conformations. aps.orgnih.gov The high dielectric constant of water will also screen electrostatic interactions, potentially weakening salt bridges involving the histidine side chain.

In less polar or aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or chloroform (B151607) , the peptide may adopt more ordered structures. rsc.org In these environments, intramolecular hydrogen bonds are more favorable as there is less competition from solvent molecules. This could lead to the stabilization of β-turn or other compact conformations. rsc.org The lower dielectric constant of these solvents would also enhance electrostatic interactions.

The addition of co-solvents, such as alcohols, can also significantly alter the conformational landscape. researchgate.net For instance, trifluoroethanol (TFE) is known to promote helical structures in many peptides. While a tetrapeptide is short, the presence of TFE could induce a propensity for turn-like structures. Computational studies on other peptides have shown that different solvents can favor distinct conformations, such as helical in chloroform versus β-hairpin in DMSO. rsc.org

Mechanistic Investigations of N Acetylglycylglycylglycyl L Histidine Biological Interactions

Modulatory Roles in Enzymatic Systems

The unique structure of N-Acetylglycylglycylglycyl-L-histidine, particularly the exposed imidazole (B134444) side chain of the L-histidine residue, suggests potential roles as a modulator of enzyme activity. The N-acetylation of the peptide prevents it from being a substrate for aminopeptidases and alters the charge distribution at the N-terminus, which can influence its interaction with enzyme active or allosteric sites.

While specific studies detailing this compound as a substrate for particular enzymes are not extensively documented, its components suggest plausible interactions. The L-histidine residue can be a substrate for enzymes like histidine decarboxylase, although the preceding peptide chain and N-terminal acetyl group would likely influence recognition and catalysis. nih.gov Conversely, N-acetyl-L-histidine is known to be synthesized by histidine N-acetyltransferase, indicating that acetylated histidine derivatives are biologically relevant. wikipedia.orgnih.gov

The potential for this tetrapeptide to act as an allosteric modulator is significant. Allosteric modulators bind to a site distinct from the enzyme's active site (orthosteric site) and induce a conformational change that alters the enzyme's activity. nih.govresearchgate.net Such modulation can either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the enzyme's function. nih.gov The flexible glycyl chain of this compound could allow the histidine moiety to probe for and bind to allosteric pockets on an enzyme surface, inducing regulatory conformational changes. nih.gov

The L-histidine component of the peptide is crucial for potential interactions with enzyme catalytic sites. The imidazole side chain of histidine is one of the most versatile catalytic residues in proteins due to its ability to act as both a proton donor and acceptor at physiological pH. nih.govreddit.com

Key mechanisms by which the histidine moiety of the peptide could interact with a catalytic site include:

Acid-Base Catalysis : The imidazole ring has a pKa near neutral pH, allowing it to be readily protonated or deprotonated. reddit.com This enables it to shuttle protons, a critical step in many enzymatic reactions, such as those catalyzed by serine esterases where histidine acts as a general base. nih.govyoutube.com

Nucleophilic Catalysis : The deprotonated imidazole nitrogen is a potent nucleophile and can participate in covalent catalysis by attacking a substrate, forming a transient intermediate.

Substrate Binding and Orientation : The histidine side chain can form hydrogen bonds and coordinate interactions that help to properly position a substrate within the active site for catalysis. nih.govnih.gov

In the context of this compound, the triglycyl linker provides significant conformational flexibility, allowing the C-terminal histidine to orient itself effectively within a binding pocket. The N-acetyl group prevents interactions at the N-terminus, focusing the peptide's binding potential on the histidine side chain and the C-terminal carboxylate.

Metal Ion Homeostasis and Chelation Properties

Histidine is a powerful metal-ion chelator, a property central to the function of many metalloproteins and enzymes. nih.gov The this compound peptide retains this critical function, with its biological effects often linked to its ability to bind and sequester divalent and trivalent cations.

The imidazole side chain of histidine offers multiple coordination sites for metal ions, including the two nitrogen atoms (Nδ1 and Nε2). mdpi.comnih.gov This allows for the formation of stable complexes with a wide range of biologically relevant metal ions. The peptide backbone, specifically the deprotonated amide nitrogens, can also participate in coordination, particularly with ions like Copper(II). nih.govresearchgate.net

The coordination is highly dependent on pH, as the imidazole ring must be at least partially deprotonated to bind metal ions effectively. nih.gov The geometry of the resulting metal complex is dictated by the specific metal ion. For example, Zn(II) often prefers a tetrahedral geometry, while Cu(II) and Ni(II) can adopt square planar or octahedral geometries. mdpi.com

| Metal Ion | Common Oxidation States | Typical Coordination Geometry | Primary Peptide Coordination Sites |

|---|---|---|---|

| Copper (Cu) | +2 | Square Planar, Distorted Octahedral | Imidazole Nitrogens, Deprotonated Amide Nitrogens, Amino Terminus |

| Zinc (Zn) | +2 | Tetrahedral | Imidazole Nitrogens, Carboxylate Oxygen |

| Nickel (Ni) | +2 | Square Planar, Octahedral | Imidazole Nitrogens |

| Iron (Fe) | +2, +3 | Octahedral | Imidazole Nitrogens |

| Cobalt (Co) | +2 | Octahedral, Tetrahedral | Imidazole Nitrogens |

| Manganese (Mn) | +2 | Octahedral | Imidazole Nitrogens, Carboxylate Oxygen |

| Rhodium (Rh) | +3 | Octahedral | Imidazole Nitrogens, Deprotonated Amide Nitrogens |

By chelating metal ions, this compound can influence numerous biological processes. Many enzymes require metal ions as cofactors for their catalytic activity (metalloenzymes). The peptide could modulate the activity of these enzymes by competing for the metal cofactor, thereby potentially inhibiting the enzyme. Conversely, it could act as a carrier molecule, delivering essential metal ions to apoenzymes to activate them.

This chelation property is also critical for managing oxidative stress. Transition metals like copper and iron can participate in Fenton and Haber-Weiss reactions, generating damaging reactive oxygen species. By sequestering these ions, histidine-containing compounds can exert an antioxidant effect, protecting cells from oxidative damage.

Proton Transfer and Buffering Capacity in Biological Milieus

The ability to manage proton concentration (pH) is vital for all biological systems, as enzyme activity and protein stability are highly pH-dependent. The histidine residue in this compound makes it an excellent physiological buffer.

The imidazole side chain of histidine has a pKa value typically in the range of 6.0 to 7.0. reddit.com This is strategically close to the physiological pH of most biological fluids (~7.4), allowing it to effectively resist pH changes by either accepting or donating a proton. meatscience.org When the pH drops (becomes more acidic), the imidazole ring can accept a proton, and when the pH rises (becomes more alkaline), the protonated imidazole can donate a proton. youtube.com

This process involves a rapid equilibrium between three states: a protonated, positively charged form and two neutral tautomeric forms. nih.govacs.orgnih.gov The exchange of protons with the solvent is extremely fast, often reaching the diffusion limit, which underscores the efficiency of histidine as a buffer. nih.govacs.org The specific pKa of the histidine in the tetrapeptide can be influenced by the adjacent glycyl residues and the acetylated N-terminus. meatscience.org For instance, acetylation of the α-amino group on other histidine-containing polymers has been shown to shift the pKa. nih.gov

| Ionizable Group | Compound Context | Approximate pKa Value | Buffering Range |

|---|---|---|---|

| C-terminal Carboxyl | Peptide | ~3-4 | Acidic |

| Imidazole Side Chain | Free Histidine | ~6.0 | Near Neutral |

| Imidazole Side Chain | Histidine-containing Dipeptides (e.g., Carnosine) | 6.8 - 7.0 | Physiological |

| Imidazole Side Chain | In a Protein Microenvironment | 5.0 - 8.0 | Variable |

The ability of the histidine moiety to act as a "proton shuttle" is also fundamental to its role in enzyme catalysis, where it facilitates proton transfer between reactants within the active site. nih.govacs.org This dual function as both a buffer and a catalytic participant highlights the biochemical importance of the L-histidine residue within the this compound structure.

Receptor and Macromolecular Binding Studies

The terminal L-histidine residue of this compound makes it a candidate for interaction with a range of biological macromolecules. Histidine residues are frequently found in the active sites of enzymes and at protein-protein interfaces. core.ac.uk Potential binding partners could include:

Metalloenzymes and Metalloproteins: Due to the imidazole ring's ability to coordinate with metal ions, the peptide could interact with proteins that utilize metals for their structure or function, such as carbonic anhydrase or certain matrix metalloproteinases. nih.gov

Histidine-Binding Proteins: Specific proteins possess binding pockets tailored to recognize the histidine side chain. For example, the human histidine triad nucleotide-binding protein 1 (hHint1) features a critical histidine in its active site for catalysis and could potentially interact with histidine-containing peptides. nih.gov

Peptidases: While the N-terminal acetylation provides some protection against general aminopeptidases, the peptide could be a substrate for specific endopeptidases or carboxypeptidases that recognize sequences containing histidine.

Receptors: The structural similarity of the histidine side chain to histamine allows it to be investigated as a potential ligand for histamine receptors (H1, H2, H3, H4). nih.govnih.gov The binding affinity would depend on the conformation of the peptide and how the glycyl chain orients the histidine residue within the receptor's binding pocket. For instance, binding to the H4 receptor involves key interactions between the histamine imidazole ring and residues like Asp94 and Glu182. nih.gov

The kinetics and thermodynamics of the binding between this compound and its potential partners are governed by the nature of the interactions involved, which are, in turn, dictated by the protonation state of the histidine.

The binding process can be characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Studies on L-histidine interactions with other molecules show that these thermodynamic parameters can be highly dependent on temperature and the chemical environment. researchgate.netnih.gov For example, the interaction between L-histidine and urea is characterized by a large negative enthalpy change, indicating a strong binding tendency. nih.gov

The primary non-covalent forces driving the binding of the histidine moiety have distinct energetic profiles:

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Coordinate Bond | Interaction between the imidazole nitrogen and a metal cation (e.g., Zn²⁺). | Strongest |

| Cation-π Interaction | Electrostatic interaction between a protonated histidine (cation) and an aromatic ring (π system). | Attractive (when His is neutral), Repulsive (when His is protonated) |

| π-π Stacking | Interaction between the neutral histidine aromatic ring and another aromatic ring. | -3.0 to -4.0 |

| Hydrogen Bond | Interaction between the polar N-H of the imidazole ring and an electronegative atom. | Variable |

This interactive table summarizes the types and relative strengths of interactions involving the histidine residue. Data derived from computational studies. nih.gov

Kinetic studies, such as stopped-flow fluorescence assays, on enzymes that interact with histidine residues have revealed multi-step binding mechanisms. For instance, the catalytic mechanism of hHint1 involves a rapid initial adenylylation of its active site histidine, followed by a slower, rate-limiting hydrolysis step that may be associated with a conformational change. nih.gov Similar complex kinetics could be expected for the interaction of this compound with its specific binding partners.

Cellular and Systemic Roles (Mechanistic Hypotheses)

A compelling mechanistic hypothesis for the role of this compound is its involvement in cellular osmotic regulation, acting as a "molecular water pump." This hypothesis is extrapolated from extensive research on the related compound N-acetyl-L-histidine (NAH), which is found in high concentrations in the brain, eye, and muscle of certain vertebrates. nih.gov

The proposed mechanism for this class of molecules involves their function as a metabolically recyclable, gradient-driven osmolyte. nih.gov The core features of this system are:

Compartmentalization: The synthesis and hydrolysis of the molecule are spatially separated. For NAH in the eye, synthesis occurs within the lens cells, while its breakdown is restricted to the surrounding ocular fluids. nih.gov

High Intracellular Gradient: The acetylated peptide is maintained at a high concentration inside the cell relative to the extracellular fluid. The N-acetylation blocks its entry into other metabolic pathways, helping to sustain this gradient. nih.gov

Regulated Efflux: In response to an influx of water or metabolic water production (cellular swelling), a regulated transport mechanism, possibly a calcium-dependent gate, is proposed to open. nih.gov

Water Co-transport: The highly hydrophilic, ionized osmolyte is released down its concentration gradient into the extracellular space, carrying a significant number of associated water molecules with it (a calculated 33 water molecules per NAH molecule). nih.gov

Recycling: In the extracellular space, the molecule is hydrolyzed back to its constituent amino acid (L-histidine) and acetate. These smaller components are then actively transported back into the cell to be re-synthesized, completing the cycle with a low net energy expenditure. nih.gov

This system allows a cell to regulate its volume and water content independently of the external solute concentration. nih.gov this compound, as a hydrophilic, N-terminally blocked peptide, fits the structural requirements for such a cycling osmolyte. Its polyglycine chain would enhance its hydrophilic nature, potentially increasing its water-carrying capacity compared to NAH. This proposed role as a molecular water pump represents a unique mechanism for maintaining cellular homeostasis.

Antioxidant and Reactive Species Scavenging Mechanisms

The potential antioxidant and reactive species scavenging capabilities of this compound are primarily attributed to the L-histidine residue, a well-documented scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The imidazole ring of histidine is a key functional group in this activity, capable of quenching singlet oxygen, scavenging hydroxyl radicals, and chelating pro-oxidant metal ions such as copper and iron. This metal chelation is significant as it can prevent the initiation of lipid peroxidation.

Potential as a Signaling Peptide Precursor or Modulator

The role of this compound as a signaling peptide precursor or modulator is speculative and an area requiring further investigation. Peptides are well-established as signaling molecules, acting as hormones, neurotransmitters, and growth factors. The specific sequence and structure of a peptide determine its biological activity.

One potential mechanism is that this compound could be a precursor to smaller, more active signaling molecules. Proteolytic cleavage of the peptide could release L-histidine or smaller histidine-containing peptide fragments. L-histidine is the precursor to histamine, a critical signaling molecule involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter. Therefore, the enzymatic breakdown of this compound in specific tissues could lead to a localized increase in histamine synthesis.

Furthermore, N-acyl amino acids are an emerging class of signaling molecules. nih.gov While typically involving longer fatty acyl chains, the N-acetyl group of this compound could potentially influence its interaction with cellular receptors or enzymes, thereby modulating signaling pathways. The N-acetylation of peptides and proteins is a common post-translational modification that can affect their stability, localization, and interaction with other proteins. cellsignal.com While the function of N-acetylation on a small peptide like this is not established, it could play a role in protecting it from degradation by aminopeptidases, thereby prolonging its potential signaling activity.

It is also conceivable that the intact peptide could act as a neuromodulator or a cytokine-like molecule, binding to specific receptors to elicit a cellular response. However, without direct experimental evidence of receptor binding or modulation of specific signaling cascades, this remains a hypothetical role. The table below summarizes the potential roles based on the compound's structural components.

| Structural Component | Potential Signaling Role | Underlying Mechanism |

| L-Histidine | Precursor to Histamine | Enzymatic decarboxylation of L-histidine released upon peptide cleavage. |

| N-Acetyl Group | Modulation of Stability and Activity | Protection from enzymatic degradation; potential influence on receptor interaction. |

| Peptide Backbone | Precursor to Bioactive Fragments | Proteolytic cleavage could release smaller signaling peptides or amino acids. |

Emerging Research Avenues and Methodological Advancements for N Acetylglycylglycylglycyl L Histidine

Development of Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Studies

To elucidate the precise biological roles and mechanisms of action of N-Acetylglycylglycylglycyl-L-histidine, researchers are moving beyond traditional two-dimensional cell cultures towards more physiologically relevant model systems. Complex in vitro models (CIVMs) that incorporate multicellular environments and three-dimensional structures are becoming indispensable for this purpose. nih.gov These models better replicate the in vivo microenvironment, offering more accurate predictions of a compound's efficacy and toxicity. nih.gov

Advanced in vitro models applicable to the study of this tetrapeptide include:

Organoids and Spheroids: These self-assembling 3D cell aggregates can be derived from stem cells or primary tissues to mimic the architecture and function of specific organs. For instance, studying the effect of this compound on liver organoids could reveal its role in hepatic metabolism or disease, while tumor spheroids could be employed to assess its potential as an anticancer agent.

3D Bioprinting: This technology allows for the precise layer-by-layer deposition of cells and biomaterials to create intricate tissue-like structures. youtube.com Bioprinting can be used to generate complex models, such as skin equivalents or vascularized tissues, to investigate the peptide's influence on wound healing, angiogenesis, or inflammation in a controlled setting. youtube.com

Organs-on-a-Chip: These microfluidic devices contain cultured cells in continuously perfused microchambers, simulating the physiological and mechanical conditions of a living organ. nih.gov An organ-on-a-chip model could be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a dynamic system that mimics human physiology more closely than static cultures.

Ex vivo models, such as precision-cut tissue slices from organs like the liver or lungs, also offer a valuable platform for mechanistic studies. youtube.com These slices maintain the native tissue architecture and cellular diversity, providing a bridge between in vitro and in vivo experiments. For example, precision-cut liver slices could be used to investigate the peptide's impact on hepatic cell signaling pathways in a context that preserves the complex interactions between different cell types. youtube.com

High-Throughput Screening Methodologies for Biological Activity Profiling

Identifying the biological activities of this compound requires robust and efficient screening methods. High-throughput screening (HTS) platforms enable the rapid testing of this peptide against a vast number of biological targets. creative-peptides.com These automated systems utilize microplates in various formats (96, 384, or 1536 wells) to perform a multitude of assays in parallel, accelerating the discovery of potential therapeutic applications. creative-peptides.com

Methodologies for HTS of peptides like this compound include:

Competitive Binding Assays: These assays are designed to identify peptides that can bind to a specific target protein. drugtargetreview.com A known ligand for the target is labeled with a fluorescent marker. The assay measures the displacement of this labeled ligand by the test peptide, with a change in fluorescence indicating a binding event. drugtargetreview.com This method could be used to screen this compound against a library of receptors or enzymes.

Cell-Based Assays: These assays measure the effect of the peptide on cellular processes such as cell viability, proliferation, apoptosis, or the activation of specific signaling pathways. For example, cells could be engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. An increase or decrease in the reporter signal in the presence of this compound would indicate its modulatory effect on that pathway.

Enzyme Inhibition Assays: The potential of this compound to inhibit the activity of specific enzymes can be assessed using HTS. These assays typically involve a fluorogenic or colorimetric substrate that produces a detectable signal upon enzymatic cleavage. A reduction in the signal in the presence of the peptide would signify enzymatic inhibition.

The development of HTS assays for macrocyclic peptides also provides a valuable framework for screening libraries of modified versions of this compound, potentially leading to the discovery of analogs with enhanced activity or stability. drugtargetreview.com

| Screening Method | Principle | Application for this compound |

| Competitive Binding | Measures displacement of a fluorescently labeled ligand from a target protein. drugtargetreview.com | Identifying receptor or enzyme binding partners. |

| Cell-Based Reporter Assays | Monitors changes in the expression of a reporter gene linked to a specific signaling pathway. | Determining effects on cellular signaling and gene expression. |

| Enzyme Inhibition Assays | Detects reduction in the cleavage of a fluorogenic or colorimetric substrate. | Screening for inhibitory activity against a panel of enzymes. |

Integration of Proteomics and Metabolomics for Comprehensive Understanding

A holistic understanding of the biological impact of this compound can be achieved by integrating proteomics and metabolomics. These "omics" technologies provide a system-wide view of the changes in protein expression and metabolite levels in response to the peptide.

Proteomics: The N-terminal acetylation of this peptide has significant implications for its analysis by mass spectrometry, a cornerstone of proteomics. nih.gov Acetylation can improve the quality of mass spectra and aid in the de novo sequencing of peptides. nih.gov Dedicated proteomics workflows have been developed to identify and quantify acetylated proteins and peptides. researchgate.netcreative-proteomics.com A typical workflow involves the extraction of proteins from cells or tissues, enzymatic digestion into smaller peptides, and enrichment of acetylated peptides using specific antibodies. researchgate.net These enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of acetylation and quantify changes in their abundance. researchgate.net Applying these methods to cells or tissues treated with this compound can reveal its downstream effects on protein expression and post-translational modifications.

Metabolomics: The histidine residue in the peptide links it to a variety of metabolic pathways. Metabolomic profiling can uncover alterations in these pathways following treatment with the peptide. For instance, studies on L-histidine have shown its influence on lipid biosynthesis and its potential to modulate metabolic challenges. nih.gov Untargeted metabolomic analysis of cells or biofluids exposed to this compound can identify significant changes in a broad spectrum of metabolites. nih.gov This can highlight affected pathways, such as amino acid metabolism, the TCA cycle, or lipid metabolism. mdpi.commdpi.com For example, altered levels of histidine derivatives like ergothioneine (B1671048) or indole (B1671886) derivatives could point to specific enzymatic or signaling pathways being modulated by the peptide. mdpi.comelifesciences.org

| Omics Technology | Focus of Analysis | Relevance to this compound |

| Proteomics | Global analysis of proteins and their post-translational modifications. nih.govnih.gov | Identifying downstream protein targets and signaling pathways affected by the peptide. |

| Metabolomics | Comprehensive analysis of small molecule metabolites in a biological system. nih.govmdpi.com | Uncovering alterations in metabolic pathways, particularly those involving histidine. |

Bio-conjugation Strategies for Functionalization and Targeted Delivery

The chemical structure of this compound, particularly the imidazole (B134444) ring of the histidine residue, presents opportunities for bio-conjugation. This involves covalently attaching other molecules, such as drugs or imaging agents, to the peptide to enhance its functionality or enable targeted delivery.

Histidine-Specific Conjugation: The histidine residue can serve as a specific site for chemical modification. nih.govacs.org Recent advances include visible-light-promoted reactions that allow for chemoselective modification of histidine residues under biocompatible conditions. nih.govacs.org This enables the precise attachment of a payload to the peptide. Furthermore, engineering a "His-tag," such as a sequence of two histidines separated by a glycine (B1666218), can create a specific target for conjugation with agents like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, which can improve the pharmacokinetic properties of the peptide. nih.govrsc.org

Peptide-Drug Conjugates (PDCs): this compound can be developed into a PDC for targeted therapy. nih.gov In this approach, a potent cytotoxic drug is linked to the peptide. frontiersin.org If the peptide is designed to bind to a receptor that is overexpressed on cancer cells, the PDC can selectively deliver the drug to the tumor site, thereby increasing its efficacy and reducing systemic toxicity. mdpi.comnih.gov While PDCs have advantages like better tissue penetration compared to larger antibody-drug conjugates (ADCs), a key challenge is their shorter circulation half-life. nih.govacs.org

Functionalization for Enhanced Delivery: The peptide can be conjugated to lipids or incorporated into nanocarriers like liposomes or polymeric micelles to improve its delivery to target cells. mdpi.comnih.gov The histidine residue itself can be advantageous for intracellular delivery due to the "proton sponge" effect, where the imidazole ring becomes protonated in the acidic environment of endosomes, leading to endosomal rupture and the release of the payload into the cytoplasm.

| Conjugation Strategy | Description | Potential Application |

| Histidine-Specific Modification | Covalent attachment of molecules to the histidine residue. nih.govacs.org | Creating fluorescently labeled probes for imaging or attaching functional groups. |

| Peptide-Drug Conjugates (PDCs) | Linking a cytotoxic drug to the peptide for targeted cancer therapy. nih.govacs.org | Developing a targeted therapeutic agent. |

| Lipid Conjugation/Nanocarriers | Attaching lipid moieties or incorporating into nanoparticles. mdpi.comnih.gov | Improving stability, circulation time, and cellular uptake. |

Theoretical Frameworks for Predicting Peptide Function and Design Principles

Computational and theoretical approaches are becoming increasingly powerful in predicting the biological function of peptides and guiding their design. frontiersin.org These in silico methods can significantly reduce the time and cost associated with experimental screening and optimization. researchgate.net

Structure Prediction: The first step in predicting function is often to determine the three-dimensional structure of the peptide. Computational tools like PEP-FOLD and, more recently, deep learning-based methods like AlphaFold, can predict the 3D structure of peptides with high accuracy. nih.gov Predicting the conformation of this compound would provide insights into its potential binding partners and mechanism of action.

Function Prediction and Design Principles: Based on the predicted structure and amino acid sequence, various computational methods can predict potential biological activities. Machine learning algorithms can be trained on large datasets of known bioactive peptides to identify sequence motifs associated with specific functions, such as antimicrobial or cell-penetrating activities. oup.comresearchgate.net

The design of novel peptides inspired by this compound would follow several key principles: proteogenix.sciencersc.org

Sequence Optimization: Amino acid substitutions can be made to enhance stability, binding affinity, or selectivity. For example, replacing glycine residues with other amino acids could introduce conformational constraints, while modifying the residues flanking the histidine could optimize its presentation for receptor binding.

Stability Enhancement: Peptides are often susceptible to degradation by proteases. Strategies to improve stability include N-terminal acetylation (already present in the target compound), C-terminal amidation, incorporation of unnatural amino acids, or cyclization. mdpi.com

Rational Design: By understanding the structure-activity relationship, new peptides can be designed de novo to have specific properties. sci-hub.se For example, if a particular conformation of the histidine residue is found to be crucial for activity, the peptide backbone can be designed to favor that conformation.

Computational tools like PepFun offer a suite of functionalities for analyzing peptide sequences and structures, calculating physicochemical properties, and designing peptide libraries for screening. mdpi.com The integration of these theoretical frameworks with experimental validation is a powerful paradigm for advancing peptide-based research and therapeutics. proteogenix.science

Q & A

Q. What are the recommended methodologies for synthesizing N-Acetylglycylglycylglycyl-L-histidine, and how can purity be ensured?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The acetyl group protects the N-terminus, while orthogonal protecting groups (e.g., trityl for histidine) prevent side reactions. Post-synthesis, reverse-phase HPLC with UV detection (210–280 nm) is used for purification, and purity is validated via mass spectrometry (LC-MS) and amino acid analysis. Stability during synthesis requires inert conditions (argon/nitrogen atmosphere) to prevent oxidation of histidine residues .

- Critical Parameters :

Q. How should researchers handle contradictions in reported stability data for acetylated peptides like this compound?

- Methodological Answer : Discrepancies in stability data (e.g., pH or temperature sensitivity) require cross-validation using:

Accelerated stability studies : Expose the compound to stress conditions (40–60°C, 75% RH) and monitor degradation via HPLC.

Comparative assays : Replicate protocols from conflicting studies to identify variables (e.g., buffer composition, oxidation agents).

Spectroscopic validation : Use circular dichroism (CD) to assess structural integrity under varying conditions .

- Example Contradiction :

Histidine-containing peptides may show variable oxidative stability depending on metal ion contamination (e.g., Fe³⁺), necessitating chelating agents (e.g., EDTA) in buffers .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metal-chelating properties of this compound in enzymatic systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for metal ions (e.g., Zn²⁺, Cu²⁺).

- Kinetic assays : Compare enzyme (e.g., metalloprotease) activity with/without the peptide to assess competitive inhibition.

- Structural analysis : Pair X-ray crystallography or NMR to map binding sites and confirm chelation-induced conformational changes .

- Data Interpretation :

- Correct for buffer interference (e.g., phosphate buffers bind Ca²⁺).

- Use negative controls (e.g., scrambled-sequence peptides) to isolate chelation effects .

Q. How can researchers resolve discrepancies in cytotoxicity profiles of acetylated peptides across cell lines?

- Methodological Answer :

- Dose-response standardization : Use a 72-hour MTT assay across multiple cell lines (e.g., HEK293, HeLa) with IC₅₀ calculations.

- Mechanistic studies : Apply RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines.

- Metabolic profiling : LC-MS-based metabolomics to detect peptide-induced shifts in glycolysis/TCA cycle intermediates .

Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound in long-term stability studies?

- Methodological Answer :

- High-resolution mass spectrometry (HR-MS) : Identify degradation products (e.g., deacetylated fragments, oxidized histidine).

- NMR spectroscopy : Track chemical shift changes in ¹H/¹³C spectra to map degradation pathways.

- Forced degradation : Expose to UV light, H₂O₂, or acidic/basic conditions to simulate accelerated aging .

- Data Table :

| Condition | Major Degradation Product | Detection Method |

|---|---|---|

| Acidic (pH 3) | Deacetylated glycyl chain | LC-MS/MS |

| Oxidative (H₂O₂) | Histidine sulfoxide | HR-MS |

| Thermal (40°C) | Aggregated peptide | SEC-MALS |

Methodological Considerations for Data Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.